Kbr 2822

OPIDN Neurotoxicity Promotion

Researchers studying OPIDN face a key confound: classical promoters like PMSF require concurrent NTE inhibition, obscuring the NTE-independent promotion target. KBR 2822 solves this by promoting OPIDN at 2.5 mg/kg p.o. with zero NTE inhibition-enabling clean dissection of the two-hit mechanism. • Promotes OPIDN without NTE inhibition, unlike PMSF • No intrinsic neurotoxicity after 90-day dosing (≤0.4 mg/kg/day)-validated negative control • Sequential PMSF challenge confirms absence of subclinical axonal lesions • NTE inhibition by co-administered initiators unchanged-rules out PK interactions

Molecular Formula C9H15ClF3O3PS
Molecular Weight 326.70 g/mol
CAS No. 126988-60-1
Cat. No. B1673366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKbr 2822
CAS126988-60-1
SynonymsKBR 2822
KBR-2822
phosphorothioic acid O-(2-chloro-2,3,3-trifluorocyclobutyl)-O-ethyl-S-propyl este
Molecular FormulaC9H15ClF3O3PS
Molecular Weight326.70 g/mol
Structural Identifiers
SMILESCCCSP(=O)(OCC)OC1CC(C1(F)Cl)(F)F
InChIInChI=1S/C9H15ClF3O3PS/c1-3-5-18-17(14,15-4-2)16-7-6-8(11,12)9(7,10)13/h7H,3-6H2,1-2H3
InChIKeyDEMICWQHGWSYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KBR 2822 – OPIDN Promotion for Neurotoxicology


KBR 2822 (O-(2-chloro-2,3,3-trifluorocyclobutyl) O-ethyl S-propyl phosphorothioate; C9H15ClF3O3PS; MW 326.70) is an organophosphorus esterase inhibitor that functions as a pharmacological promoter of organophosphate-induced delayed polyneuropathy (OPIDN) [1]. Unlike classical neuropathic organophosphates that initiate OPIDN via inhibition and aging of neuropathy target esterase (NTE), KBR 2822 exacerbates neuropathy when administered in combination with subthreshold or mildly neuropathic doses of initiators such as DFP or DBDCVP, without itself causing neuropathy or inhibiting NTE at promoting doses [2][3]. The compound serves as a specialized research tool for dissecting the two-hit mechanism of OPIDN, specifically the 'promotion' phase thought to involve an NTE-independent target [4].

KBR 2822 vs. Generic NTE Inhibitors in OPIDN


Substituting KBR 2822 with generic NTE inhibitors (e.g., mipafox, DFP, leptophos) or with other promoters (e.g., PMSF) fundamentally alters the experimental outcome because KBR 2822 exhibits a unique, quantitatively defined dissociation between its promoting activity and NTE inhibition [1]. While classical promoters such as PMSF exert their promoting effect only at doses that concurrently inhibit NTE, KBR 2822 promotes OPIDN at a dose (2.5 mg/kg p.o.) that produces no measurable NTE inhibition in nervous tissues [2]. Furthermore, unlike neuropathic organophosphates that cause neuropathy upon repeated exposure, KBR 2822 does not induce clinical or histopathological neuropathy even after 90 days of continuous oral administration at doses up to 0.4 mg/kg/day [3]. This unique pharmacological signature—promotion without NTE inhibition and absence of intrinsic neurotoxicity—makes KBR 2822 irreplaceable for isolating the NTE-independent 'promotion' target [4].

KBR 2822 – Evidence-Based Differentiation


NTE-Independent Promotion vs. PMSF

KBR 2822 promotes organophosphate-induced delayed polyneuropathy (OPIDP) when administered to hens at 2.5 mg/kg p.o., a dose that produces no detectable inhibition of neuropathy target esterase (NTE) in nervous tissues [1]. In contrast, the classical promoter phenylmethanesulfonyl fluoride (PMSF) exerts its promoting effect only at doses that concurrently inhibit NTE [2]. This represents the first and only documented case of promotion occurring entirely independently of NTE catalytic site inhibition [3].

OPIDN Neurotoxicity Promotion

No Intrinsic Neurotoxicity vs. DFP

Hens treated with KBR 2822 at 0.2 or 0.4 mg/kg/day by gavage for 90 consecutive days exhibited no clinical or histopathological signs of neuropathy [1]. At the 0.4 mg/kg/day dose, steady-state NTE inhibition was only 15–18%, and acetylcholinesterase (AChE) inhibition was 57% [2]. In a parallel positive-control paradigm, hens treated with the neuropathic organophosphate DFP at 0.03 mg/kg/day s.c. for 21 days (producing 40–50% NTE inhibition) developed neuropathy upon subsequent challenge with PMSF, whereas KBR 2822-pretreated hens did not [3].

Chronic toxicity Axonopathy Safety pharmacology

OPIDN Exacerbation Independent of NTE Kinetics

Pretreatment with KBR 2822 (2.5 mg/kg p.o.) significantly exacerbated the clinical severity of OPIDP initiated by either DBDCVP (0.4 mg/kg s.c.) or DFP (0.3 or 0.5 mg/kg s.c.) [1]. Crucially, the extent of NTE inhibition in brain, spinal cord, and peripheral nerve caused by DBDCVP or DFP was not altered by KBR 2822 pretreatment, confirming that the exacerbation does not result from enhanced delivery or bioavailability of the initiator [2]. Dose-response analysis indicated that the combined effect is not additive; KBR 2822 alone did not cause OPIDP up to the maximum tolerated dose of 10 mg/kg p.o. [3].

Synergistic toxicity Two-hit model Mechanistic toxicology

AChE Inhibition Profile vs. Paraoxon

At a dose of 0.4 mg/kg/day p.o. for 20 days, KBR 2822 produced 57% mean inhibition of brain acetylcholinesterase (AChE) while inhibiting NTE by only 15–18% [1]. In the same study, the non-neuropathic organophosphate paraoxon (0.05 mg/kg/day p.o.) produced 45% AChE inhibition with no detectable NTE inhibition [2]. The substantially higher AChE inhibition achieved by KBR 2822 at a comparable NTE-inhibition window distinguishes its esterase selectivity profile from paraoxon [3].

Acetylcholinesterase Organophosphate Enzyme inhibition

KBR 2822 Applications in OPIDN Research


NTE-Independent Promotion Target Isolation

Use KBR 2822 at 2.5 mg/kg p.o. in the adult hen model to promote OPIDN initiated by subthreshold doses of DFP (0.3 mg/kg s.c.) or DBDCVP (0.4 mg/kg s.c.) [1]. Because this promoting dose does not inhibit NTE, any exacerbation of neuropathy can be attributed exclusively to engagement of the putative 'promotion' target, enabling clean pharmacological dissection of the two-hit hypothesis [2].

Negative Control for Chronic Neurotoxicity

Employ KBR 2822 as a validated negative control in chronic (90-day) neurotoxicity studies in hens at doses up to 0.4 mg/kg/day p.o. [1]. The compound's demonstrated lack of clinical or histopathological neuropathy despite sustained AChE inhibition (57%) and minimal NTE inhibition (15–18%) provides a benchmark for distinguishing true neuropathic potential from non-specific esterase inhibition [2].

Two-Hit Axonal Vulnerability Model

Utilize the sequential dosing regimen validated in Jokanovic et al. (1998): pretreat hens with KBR 2822 (0.2 mg/kg/day p.o. × 21 days) followed by PMSF (120 mg/kg s.c.) to demonstrate that KBR 2822 does not render axons susceptible to PMSF-triggered neuropathy, in contrast to DFP pretreatment [1]. This model distinguishes between compounds that induce subclinical axonal lesions (e.g., DFP) and those that do not (e.g., KBR 2822) [2].

PK Control for NTE Bioavailability Studies

Use KBR 2822 as a tool to verify that observed exacerbation of OPIDN is not attributable to altered pharmacokinetics or tissue delivery of co-administered neuropathic initiators [1]. The finding that NTE inhibition levels caused by DBDCVP or DFP are unchanged by KBR 2822 pretreatment [2] makes the compound suitable as a control for ruling out drug–drug interaction artifacts in combination neurotoxicity studies .

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